5,5'-Bitetrazole
Overview
Description
5,5’-Bitetrazole: is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in energetic materials. It consists of two tetrazole rings connected by a single bond, making it a highly stable and dense compound. The high nitrogen content contributes to its energetic properties, making it a valuable component in the development of high-energy density materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-bitetrazole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,2-dichloro glyoxal oxime with sodium azide to form 1,1’-dihydroxy-5,5’-bitetrazole. This intermediate is then further processed to obtain 5,5’-bitetrazole .
Industrial Production Methods: Industrial production of 5,5’-bitetrazole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bitetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrazole rings, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 5,5’-bitetrazole under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce 5,5’-bitetrazole.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 5,5’-Bitetrazole is extensively studied for its potential as an energetic material. Its high nitrogen content and stability make it a promising candidate for use in explosives and propellants .
Biology and Medicine: Research is ongoing to explore the potential biological applications of 5,5’-bitetrazole. Its unique structure may offer opportunities for developing new pharmaceuticals or diagnostic agents .
Industry: In the industrial sector, 5,5’-bitetrazole is used in the development of advanced materials with high energy density. Its applications range from propellants to pyrotechnics, where its energetic properties are highly valued .
Mechanism of Action
The mechanism by which 5,5’-bitetrazole exerts its effects is primarily related to its high nitrogen content and the stability of the tetrazole rings. Upon detonation or decomposition, it releases a significant amount of energy due to the rapid formation of nitrogen gas. This process involves the breaking of the tetrazole rings and the formation of stable nitrogen molecules, which contributes to the compound’s energetic properties .
Comparison with Similar Compounds
Hydrazine 5,5’-bitetrazole-1,1’-diolate: This compound is another nitrogen-rich energetic material with similar properties to 5,5’-bitetrazole.
Dihydroxylammonium 5,5’-bitetrazole-1,1’-diolate (TKX-50): Known for its high energy density and stability, TKX-50 is often compared to 5,5’-bitetrazole in terms of performance.
Uniqueness: 5,5’-Bitetrazole stands out due to its relatively simple synthesis and high nitrogen content. Its stability and energetic properties make it a versatile compound for various applications, from explosives to advanced materials .
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h(H,3,4,7,8)(H,5,6,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYYBKXNAEQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182145 | |
Record name | 5,5'-Bitetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-98-4 | |
Record name | 5,5′-Bi-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2783-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Bitetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC141859 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Bitetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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